

Application Notes and Protocols for Cefepime Susceptibility Testing of ESBL-Producing Enterobacteriaceae

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Compound of Interest

Compound Name: Cefepime(1+)

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Introduction

Extended-spectrum β -lactamases (ESBLs) are enzymes that confer resistance to a broad range of β -lactam antibiotics, including penicillins and third-generation cephalosporins. The activity of cefepime, a fourth-generation cephalosporin, against ESBL-producing Enterobacteriaceae can be variable and presents a significant challenge for clinical microbiology laboratories.[1] While some ESBLs hydrolyze cefepime less efficiently, the potential for therapeutic failure, particularly in infections with a high bacterial load (inoculum effect), has led to evolving guidelines for susceptibility testing and interpretation.[1]

Historically, the Clinical and Laboratory Standards Institute (CLSI) recommended specific ESBL screening and confirmatory tests, with a positive result leading to editing of cephalosporin results to "resistant".[2] However, guidelines have been updated. In 2014, the CLSI revised the cefepime breakpoints for Enterobacteriaceae, introducing the "Susceptible-Dose Dependent" (SDD) category and eliminating the need for routine ESBL testing for patient management, shifting the focus to accurate Minimum Inhibitory Concentration (MIC) determination.[2][3][4] This change underscores the importance of robust and reliable susceptibility testing methods to guide appropriate therapeutic decisions.

These application notes provide a detailed overview of current methods, interpretive criteria, and protocols for determining the susceptibility of ESBL-producing Enterobacteriaceae to cefepime.

Data Presentation: Interpretive Criteria and Method Performance

Accurate interpretation of susceptibility testing relies on established breakpoints from standards organizations like the CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The performance of various testing methods can differ, especially for challenging organisms like ESBL producers.

Table 1: Cefepime Interpretive Criteria for Enterobacteriaceae (MIC in $\mu\text{g/mL}$ and Disk Diffusion Zone Diameters in mm)

Category	CLSI (2014-Present)[3][4]	EUCAST[5]
Susceptible (S)	MIC ≤ 2 ; Zone Diameter ≥ 25	MIC ≤ 1
Susceptible-Dose Dependent (SDD)	MIC 4-8; Zone Diameter 19-24	-
Intermediate (I)	-	MIC 2-8
Resistant (R)	MIC ≥ 16 ; Zone Diameter ≤ 18	MIC > 8

Note: The CLSI discontinued the "intermediate" category for cefepime in 2014, replacing it with the SDD category.[3] The SDD category implies that successful treatment is likely if higher doses of cefepime are administered.[6][7]

Table 2: Performance of Commercial Susceptibility Testing Methods vs. Reference Broth Microdilution (BMD) for ESBL-Producing Enterobacteriaceae

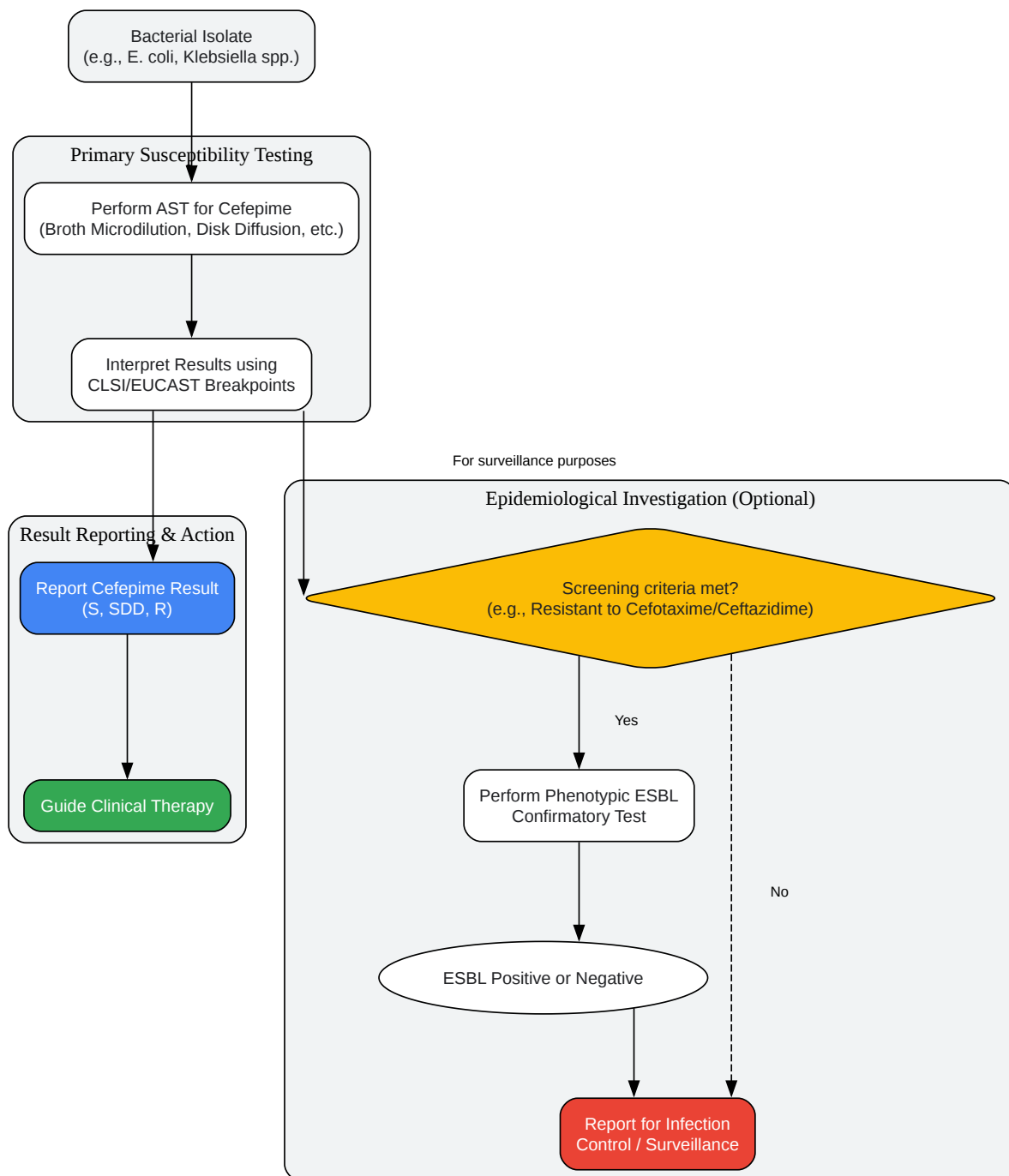
Method	Categorical Agreement (CA)	Very Major Errors (VME)†	Major Errors (ME)‡
Vitek 2	47.6% [8] [9]	11.1% [9]	0% [9]
Disk Diffusion	57.1% [8] [9]	7.1% [9]	1.8% [9]
MicroScan	44.6% [8] [9]	0% [9]	23.4% [9]

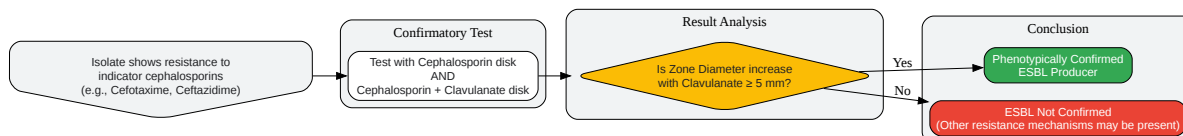
Data derived from a study on 64 strains with a presumptive ESBL phenotype.[\[8\]](#)[\[9\]](#) †VME: The test method reports a susceptible result while the reference method indicates resistance. ‡ME: The test method reports a resistant result while the reference method indicates susceptibility.

Experimental Workflows and Logical Relationships

Cefepime Susceptibility Testing Workflow

The following diagram outlines the general workflow for cefepime susceptibility testing of Enterobacteriaceae, including the decision point for performing phenotypic ESBL confirmation for epidemiological purposes.





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